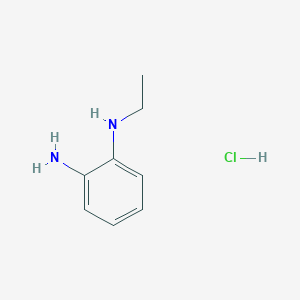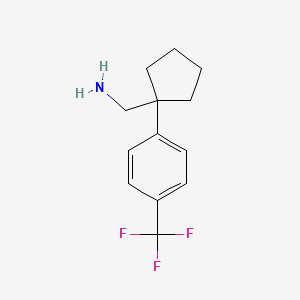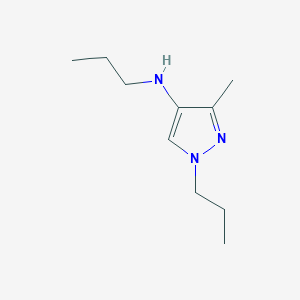![molecular formula C11H14ClN3 B11733636 (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B11733636.png)
(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride: is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Synthesis of the Imidazole Ring:
- The imidazole ring can be synthesized through various methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines .
- Another method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
-
Formation of the Phenyl-Imidazole Moiety:
-
Attachment of the Ethanamine Group:
Industrial Production Methods:
- Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
- Oxidation products may include imidazole N-oxides.
- Reduction products may include partially or fully reduced imidazole derivatives.
- Substitution products may include halogenated or nitrated phenyl-imidazole derivatives.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology:
- It has potential applications in the study of enzyme inhibition and receptor binding due to its imidazole moiety, which is known to interact with various biological targets .
Medicine:
- The compound may be investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities .
Industry:
Mechanism of Action
The mechanism of action of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity . Additionally, the compound may interact with receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-(1H-imidazol-1-yl)phenol: This compound features a similar imidazole-phenyl structure but with a hydroxyl group instead of an ethanamine group.
1-(4-Hydroxyphenyl)imidazole: Similar to the above compound but with a hydroxyl group on the phenyl ring.
Uniqueness:
(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride: is unique due to the presence of the ethanamine group, which may confer different biological activities and chemical reactivity compared to its analogs
Properties
Molecular Formula |
C11H14ClN3 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(1S)-1-(4-imidazol-1-ylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14;/h2-9H,12H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
YKVKHUNZIWHUOZ-FVGYRXGTSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=CN=C2)N.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11733557.png)
![2-[2-(2-Aminoethoxy)phenoxy]ethan-1-amine hydrochloride](/img/structure/B11733561.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733563.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733568.png)

![1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733574.png)


![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733619.png)
![1-(difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11733624.png)

![(1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate](/img/structure/B11733626.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733637.png)
![(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B11733639.png)
